molecular formula C8H7FO3S B581409 2-Fluoro-4-(methylsulfonyl)benzaldehyde CAS No. 1197193-11-5

2-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B581409
CAS No.: 1197193-11-5
M. Wt: 202.199
InChI Key: LXWRYLZWVVZZCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzaldehyde ring. One common method includes the use of fluorination reagents and sulfonylation agents under controlled conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(methylsulfonyl)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and methylsulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and processes, making the compound valuable for research into enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(methylsulfonyl)benzaldehyde is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized research applications .

Properties

IUPAC Name

2-fluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWRYLZWVVZZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-11-5
Record name 2-Fluoro-4-(methylsulphonyl)benzaldehyde
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